N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Description
N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. Its structure features a formamide group (-NHCHO) attached to a fluorinated phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane moiety. The fluorine substituent at the ortho position and the formamide group at the para position relative to the boronic ester influence its electronic properties, solubility, and reactivity .
The compound’s utility stems from the boronic ester’s stability under ambient conditions and its ability to undergo transmetalation with palladium catalysts.
Properties
Molecular Formula |
C13H17BFNO3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-11(16-8-17)10(15)7-9/h5-8H,1-4H3,(H,16,17) |
InChI Key |
BAGSBTIRPKNCQB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC=O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Fluoro-4-bromoaniline
Starting Material : 4-Bromo-2-fluoroaniline (commercially available).
Protection Strategy :
Miyaura Borylation
Reagents :
Deprotection and Formylation
Deprotection :
-
Acidic hydrolysis (HCl, HO/EtOH, reflux) removes the acetyl group to yield 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Formylation : -
The free amine reacts with formic acid (HCOOH) and acetic anhydride at 0–5°C to form the target compound.
Reaction Optimization : -
Temperature control (<10°C) prevents boronate ester degradation.
Synthetic Route 2: Formylation Prior to Borylation
Synthesis of N-Formyl-2-fluoro-4-bromoaniline
Starting Material : 2-Fluoro-4-bromoaniline.
Formylation :
Borylation of N-Formyl-2-fluoro-4-bromoaniline
Reagents :
-
N-Formyl-2-fluoro-4-bromoaniline, Bpin, Pd(dppf)Cl, KOAc.
Challenges : -
The electron-withdrawing formamide group may reduce borylation efficiency.
Optimized Conditions : -
Higher catalyst loading (10 mol% Pd), extended reaction time (24–36 hours).
Critical Comparison of Synthetic Routes
| Parameter | Route 1 (Borylation → Formylation) | Route 2 (Formylation → Borylation) |
|---|---|---|
| Overall Yield | ~45–60% | ~40–50% |
| Functional Group Compatibility | Boronate stable under formylation | Formamide may hinder borylation |
| Step Count | 3 | 2 |
| Scalability | High | Moderate |
Route 1 is preferred for higher boronate stability, whereas Route 2 offers fewer steps but lower yields due to electronic effects.
Characterization and Analytical Data
Spectral Data (Hypothetical)
Purity and Yield Optimization
-
HPLC : >95% purity achieved via silica gel chromatography (eluent: hexane/EtOAc 7:3).
-
Recrystallization : Ethanol/water mixture enhances crystalline form stability.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Bromo-2-fluoroaniline | $1,200 |
| Bpin | $800 |
| Pd(dppf)Cl | $10,000 |
Total Cost Estimate : ~$3,000–$4,000 per kg (Route 1).
Chemical Reactions Analysis
N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the formamide group into amines or other derivatives.
Substitution: The boronic acid pinacol ester group is highly reactive in substitution reactions, particularly in Suzuki coupling reactions.
Hydrolysis: The compound can undergo hydrolysis to yield boronic acids and other derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Research indicates that compounds containing boron or fluorine atoms can exhibit enhanced biological activity. N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has been investigated for its potential as an anticancer agent. The presence of the dioxaborolane moiety is believed to contribute to its ability to interact with biological targets effectively, potentially leading to the development of new anticancer therapeutics.
Case Study: Inhibition of Tumor Growth
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their efficacy in inhibiting tumor growth in vitro. Results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer properties .
Synthetic Organic Chemistry
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various coupling reactions, particularly those involving carbon-nitrogen bond formation.
Table 1: Comparison of Reactivity with Other Reagents
| Reagent Type | Reaction Type | Yield (%) | Comments |
|---|---|---|---|
| This compound | C-N Coupling | 85 | High selectivity observed |
| Boronic Acid | Suzuki Coupling | 70 | Moderate yields |
| Amine | Direct Amidation | 90 | Excellent yields with sterically hindered amines |
Materials Science
Polymer Chemistry
The compound has been explored as a building block for the synthesis of novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research has shown that polymers derived from this compound exhibit improved performance characteristics compared to traditional polymers.
Case Study: Development of High-performance Polymers
A recent publication highlighted the synthesis of a new class of thermosetting polymers using this compound as a cross-linking agent. These polymers demonstrated exceptional heat resistance and mechanical strength, making them suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain these functional groups. The fluorine atom enhances the compound’s stability and biological activity by increasing its affinity for carbon atoms .
Comparison with Similar Compounds
Fluorine Positional Isomers
- However, the electron-withdrawing effect is less pronounced, which may slow transmetalation kinetics .
- The chlorine atom’s weaker electronegativity compared to fluorine reduces the boronic ester’s electrophilicity .
Non-Halogenated Analogs
- N-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide (CAS 2246761-65-7): The methyl group and sulfonamide moiety introduce steric bulk and hydrogen-bonding capacity, respectively. These features may reduce aggregation tendencies but could also hinder catalytic turnover in cross-coupling reactions .
Functional Group Modifications
Carboxamide Derivatives
- The methyl group may also stabilize the amide via electron donation .
Non-Carboxamide Derivatives
- N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide (CAS 2246577-10-4) :
The morpholine ring introduces a basic nitrogen, enabling pH-dependent solubility. This feature is advantageous for purification but may complicate reactions requiring anhydrous conditions . - Its strained structure, however, may reduce thermal stability .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Table 2: Reactivity and Application Comparison
| Compound | Suzuki Reaction Rate (Relative) | Solubility in DMF | Stability in Protic Solvents |
|---|---|---|---|
| Target Compound | High | Moderate | Moderate |
| Acetamide Analog | Moderate | Low | High |
| Morpholine Derivative | Low | High | Low |
| 2,2-Dimethylpropanamide Analog | Very Low | Very Low | Very High |
Biological Activity
N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a compound of significant interest due to its potential biological activities. This compound features a unique structural motif that incorporates a fluorinated phenyl group and a dioxaborolane moiety, which are known to influence biological interactions. This article aims to explore the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- CAS Number : 2246828-84-0
- Molecular Formula : C17H23BFNO3
- Molecular Weight : 319.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane groups can modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of certain kinases involved in cellular growth and apoptosis.
- Cellular Signaling Modulation : It may affect pathways related to cell survival and proliferation due to its structural characteristics that facilitate binding to target proteins.
Biological Activity Data
A summary of key biological activities observed in various studies is presented in the table below:
Case Study 1: Enzyme Inhibition
In a study evaluating the inhibition of rho-associated protein kinase (ROCK), this compound was found to exhibit potent inhibitory effects with a lower IC50 compared to standard inhibitors like Fasudil. The study demonstrated that the compound could effectively reduce ROCK-mediated phosphorylation events critical for cell migration and proliferation.
Case Study 2: Cytotoxic Effects
A separate investigation assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF7). Results indicated that treatment with this compound led to significant apoptosis induction, suggesting its potential as an anticancer agent.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low acute toxicity in mammalian models. However, further studies are required to fully understand its long-term safety profile and any potential side effects associated with chronic exposure.
Q & A
Q. What are the key synthetic strategies for preparing N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide?
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:
- Step 1: Introduce the tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Step 2: Install the formamide group via formylation of the aniline intermediate using formic acid or acetic-formic anhydride under controlled pH .
- Purification: Chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from methanol/water mixtures is employed to isolate the final product .
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 8.1–8.3 ppm (formamide NH), δ 6.8–7.5 ppm (aromatic protons), and δ 1.2–1.4 ppm (tetramethyl-dioxaborolane CH₃) confirm substitution patterns .
- ¹¹B NMR: A singlet near δ 30 ppm verifies the boronic ester moiety .
Q. What are the stability considerations for this compound under laboratory conditions?
- Moisture Sensitivity: The boronic ester is prone to hydrolysis. Store under inert gas (N₂/Ar) at 0–6°C in sealed containers .
- Light Sensitivity: The formamide group may degrade under prolonged UV exposure; use amber glassware .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT): Models the electron-withdrawing effect of the fluorine atom, which activates the boronic ester for Suzuki-Miyaura coupling. Calculations at the B3LYP/6-31G* level predict favorable transition states with aryl halides .
- Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions (boron) and electrophilic regions (formamide carbonyl), guiding reaction design .
Q. What experimental strategies resolve contradictions in catalytic efficiency during cross-coupling reactions?
- Screen ligands (e.g., XPhos enhances steric protection of Pd center).
- Optimize solvent polarity (e.g., DMF improves solubility of boronic ester) .
- Use Design of Experiments (DoE) to identify critical parameters (temperature, base) .
Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties in drug discovery?
- Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vitro .
- Membrane Permeability: LogP calculations (e.g., ~2.1) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
- Challenge 1: Exothermic formylation step risks byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
